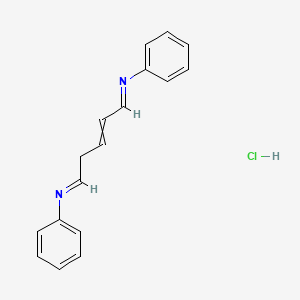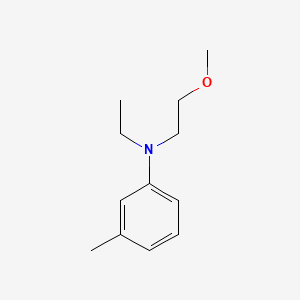![molecular formula C7H13NO3S B13750196 5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide](/img/structure/B13750196.png)
5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide is a chemical compound with the molecular formula C7H13NO3S and a molecular weight of 191.25 g/mol. This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes oxygen, sulfur, and nitrogen atoms within its ring system.
Métodos De Preparación
The synthesis of 5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide can be achieved through various synthetic routes. One approach involves the annulation of the cyclopentane ring and the remaining two approaches involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications to afford the title compound
Análisis De Reacciones Químicas
5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the spirocyclic structure or the functional groups attached to it .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibit epidermal growth factor receptor (EGFR) inhibitory activities Additionally, 5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide is used in various chemical transformations and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of 5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide involves its interaction with specific molecular targets and pathways. For instance, when used in the preparation of EGFR inhibitory derivatives, the compound interacts with the epidermal growth factor receptor, blocking its activity and thereby inhibiting the proliferation of cancer cells . The exact molecular targets and pathways involved may vary depending on the specific application and the derivatives formed from this compound.
Comparación Con Compuestos Similares
5-Ethyl-7-oxa-6-thia-5-azaspiro[3.4]octane-6,6-dioxide can be compared with other similar spirocyclic compounds, such as 2-Oxa-6-azaspiro[3.4]octane and tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate . These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of oxygen, sulfur, and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C7H13NO3S |
|---|---|
Peso molecular |
191.25 g/mol |
Nombre IUPAC |
5-ethyl-7-oxa-6λ6-thia-5-azaspiro[3.4]octane 6,6-dioxide |
InChI |
InChI=1S/C7H13NO3S/c1-2-8-7(4-3-5-7)6-11-12(8,9)10/h2-6H2,1H3 |
Clave InChI |
XVHBLWDRACEXQT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2(CCC2)COS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


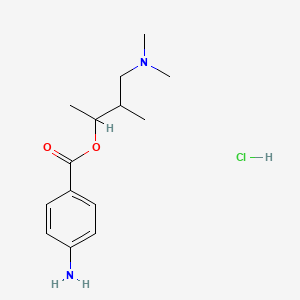
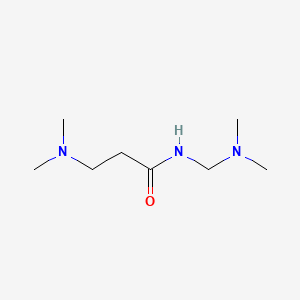
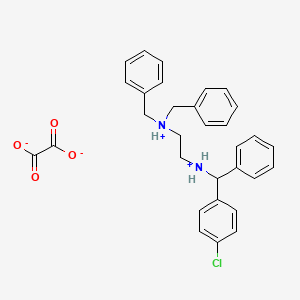
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
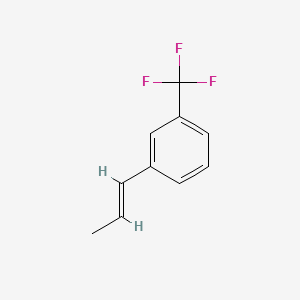
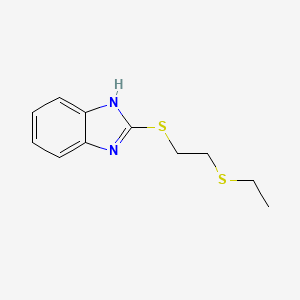

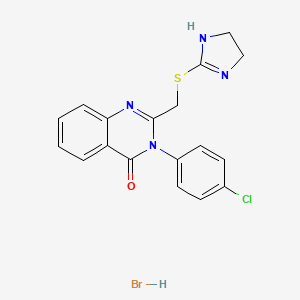
![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
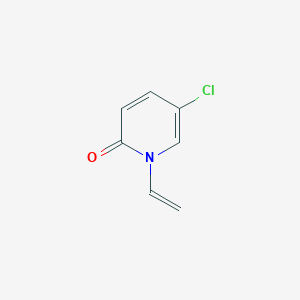
![Quinoxalino[2,3-b]phenazine, 5,12-diethyl-5,12-dihydro-](/img/structure/B13750160.png)
